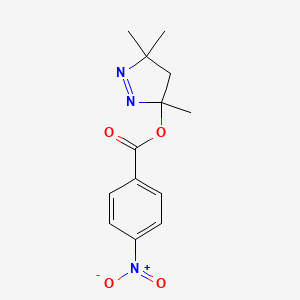
4-Methoxy-5,5-dimethyl-1-(propan-2-yl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- is a chemical compound belonging to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles structurally related to imidazolidine. This particular compound features a saturated C3N2 nucleus with a urea or amide functional group in the 2-position .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- can be achieved through various synthetic routes. One common method involves the amidation of phenylalanine with methylamine, followed by a condensation reaction with acetone . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidinone compounds .
科学的研究の応用
2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- involves its interaction with molecular targets and pathways. The compound acts as a catalyst by forming an iminium ion with carbonyl groups, which lowers the substrate’s lowest unoccupied molecular orbital (LUMO) and facilitates various chemical reactions . This iminium activation is a key aspect of its mechanism of action.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base used in various chemical reactions.
4-Imidazolidinone derivatives: Compounds like hetacillin, NNC 63-0532, spiperone, and spiroxatrine feature the 4-imidazolidinone ring and have been investigated for their biological activities.
Imidazolones: Oxo derivatives of imidazoline, such as imidazol-4-one-5-propionic acid and imazaquin, are used in different applications.
Uniqueness
2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ability to act as a catalyst in iminium ion formation sets it apart from other similar compounds .
特性
CAS番号 |
64942-53-6 |
|---|---|
分子式 |
C9H18N2O2 |
分子量 |
186.25 g/mol |
IUPAC名 |
4-methoxy-5,5-dimethyl-1-propan-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C9H18N2O2/c1-6(2)11-8(12)10-7(13-5)9(11,3)4/h6-7H,1-5H3,(H,10,12) |
InChIキー |
RMQSKLWOSPRKSM-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=O)NC(C1(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)

![N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017907.png)


